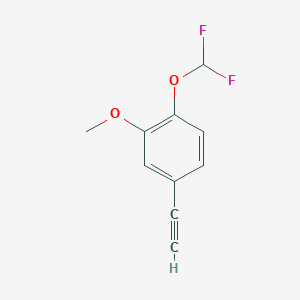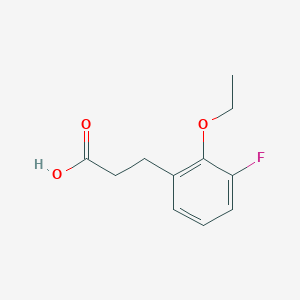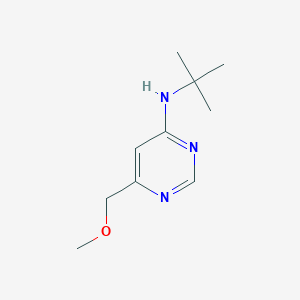![molecular formula C11H22N2O3 B1485958 tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate CAS No. 2157754-77-1](/img/structure/B1485958.png)
tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate
Overview
Description
“tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is related to “tert-Butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate” which has the molecular formula C12H24N2O2 . These compounds are part of a class of chemicals known as heterocyclic building blocks .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-butyl 3-hydroxy-3-[(methylamino)methyl]azetidine-1-carboxylate” was reported to have a 100% conversion rate . Another related compound, “methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride”, was synthesized with a yield of 92% .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(14,8-13)6-12-5/h12,14H,6-8H2,1-5H3 . This InChI code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.31 . It is related to “tert-Butyl 3-[(methylamino)methyl]-1-piperidinecarboxylate”, which has a molecular weight of 228.33 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .Scientific Research Applications
Synthesis and Characterization
tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate is involved in the synthesis of complex organic compounds, demonstrating its utility in organic synthesis. For example, it participates in the acylation process with fluorinated acetic acid anhydrides to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale, showcasing its role in synthesizing fluorinated compounds with potential applications in medicinal chemistry (Iminov et al., 2015). Additionally, tert-butyl 3-(methylamino)but-2-enoate, a related compound, undergoes reactions leading to the formation of 9-hydroxy-β-carbolin-4-carboxylic acid, indicating its versatility in synthetic organic chemistry (Görlitzer & Baltrusch, 2000).
Catalytic Applications
Research also explores its use in catalysis, such as in the Cu-catalyzed cross-dehydrogenative coupling reaction for synthesizing 3-hydroxy-2-pyrrolidinone derivatives. This method emphasizes the compound's role in facilitating regioselective C-C coupling reactions, important for constructing complex molecular architectures (Sarkar & Mukhopadhyay, 2018).
Metabolic Studies
Further, metabolic studies on related compounds like 3-tert-butyl-5-methyl-1,4-dihydropyridine(DHP)-dicarboxylate reveal insights into the metabolic pathways and potential biotransformation processes of tert-butyl substituted compounds. These studies are crucial for understanding the pharmacokinetics and toxicology of substances containing tert-butyl groups (Prakash et al., 2008).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound derivatives serve as intermediates in the synthesis of polyamic acid tert-butyl esters through direct polycondensation. This illustrates its significance in developing advanced polymeric materials with potential applications in electronics and coatings (Ueda & Mori, 1993).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects.
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(15,8-13)7-12-4/h12,15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHCYRAHIWPXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CNC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1485885.png)
![4-Pyrrolidin-1-ylmethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1485886.png)
![7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1485888.png)
![4-[(Oxan-4-yl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485890.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)


